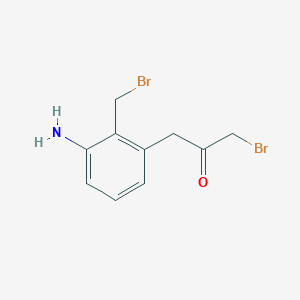![molecular formula C23H21N3O3S3 B14067257 3-Methyl-2-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amino]-1,3-benzothiazol-3-ium 4-methylbenzene-1-sulfonate CAS No. 101317-85-5](/img/structure/B14067257.png)
3-Methyl-2-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amino]-1,3-benzothiazol-3-ium 4-methylbenzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BENZOTHIAZOLIUM, 3-METHYL-2-[(3-METHYL-2(3H)-BENZOTHIAZOLYLIDENE)AMINO]-, 4-METHYLBENZENESULFONATE (1:1) is a complex organic compound belonging to the benzothiazole family Benzothiazoles are aromatic heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazolium compounds typically involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides. One common method is the cyclization of 2-aminothiophenols with carbon dioxide (CO₂) in the presence of diethylsilane, catalyzed by 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) at high pressure .
Industrial Production Methods
Industrial production of benzothiazolium compounds often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial processes .
Análisis De Reacciones Químicas
Types of Reactions
BENZOTHIAZOLIUM, 3-METHYL-2-[(3-METHYL-2(3H)-BENZOTHIAZOLYLIDENE)AMINO]-, 4-METHYLBENZENESULFONATE (1:1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized benzothiazole derivatives .
Aplicaciones Científicas De Investigación
BENZOTHIAZOLIUM, 3-METHYL-2-[(3-METHYL-2(3H)-BENZOTHIAZOLYLIDENE)AMINO]-, 4-METHYLBENZENESULFONATE (1:1) has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various benzothiazole derivatives and dyes.
Biology: Employed in the study of enzyme activity and as a chromogenic reagent for detecting specific biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer, anti-bacterial, and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and as a component in nonlinear optics and electroluminescent devices
Mecanismo De Acción
The mechanism of action of benzothiazolium compounds involves their interaction with specific molecular targets and pathways. These compounds can act as enzyme inhibitors, affecting various biochemical processes. For example, they may inhibit the activity of certain enzymes involved in cancer cell proliferation or bacterial growth. The exact molecular targets and pathways depend on the specific benzothiazolium derivative and its intended application .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzothiazole: The parent compound of the benzothiazole family, known for its aromatic heterocyclic structure.
2-Mercaptobenzothiazole: Commonly used as a vulcanization accelerator in the rubber industry.
Benzoxazole: Similar to benzothiazole but with an oxygen atom replacing the sulfur atom.
Uniqueness
BENZOTHIAZOLIUM, 3-METHYL-2-[(3-METHYL-2(3H)-BENZOTHIAZOLYLIDENE)AMINO]-, 4-METHYLBENZENESULFONATE (1:1) is unique due to its specific structure, which allows for a wide range of chemical modifications and applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound in scientific research and industrial applications .
Propiedades
Número CAS |
101317-85-5 |
|---|---|
Fórmula molecular |
C23H21N3O3S3 |
Peso molecular |
483.6 g/mol |
Nombre IUPAC |
4-methylbenzenesulfonate;3-methyl-N-(3-methyl-1,3-benzothiazol-3-ium-2-yl)-1,3-benzothiazol-2-imine |
InChI |
InChI=1S/C16H14N3S2.C7H8O3S/c1-18-11-7-3-5-9-13(11)20-15(18)17-16-19(2)12-8-4-6-10-14(12)21-16;1-6-2-4-7(5-3-6)11(8,9)10/h3-10H,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
Clave InChI |
BEWMUBHQRRKLHH-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CN1C2=CC=CC=C2SC1=NC3=[N+](C4=CC=CC=C4S3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(7aR)-4-[2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propan-1-ol](/img/structure/B14067208.png)
![1,4-bis[4-(4-chlorophenyl)sulfonylphenyl]benzene](/img/structure/B14067214.png)

![1,4-Dioxaspiro[4.8]tridecane](/img/structure/B14067220.png)






![6-bromothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14067267.png)

